

3-Amino-6-methoxy-2-picoline hydrochloride

potential biological activity

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Compound of Interest

Compound Name: 3-Amino-6-methoxy-2-picoline hydrochloride

Cat. No.: B581337

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In-depth Technical Guide: 3-Amino-6-methoxy-2-picoline hydrochloride

A comprehensive review of the publicly available scientific literature and patent databases reveals a significant gap in the documented biological activity of **3-Amino-6-methoxy-2-picoline hydrochloride**. While this compound is commercially available and utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, there is a notable absence of published research detailing its specific pharmacological effects, mechanisms of action, or associated signaling pathways.

This technical guide aims to provide a thorough overview of the current state of knowledge, drawing from available data on structurally related compounds to infer potential areas of biological relevance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

3-Amino-6-methoxy-2-picoline hydrochloride is a pyridine derivative. Its structure is characterized by a pyridine ring substituted with an amino group at the 3-position, a methoxy group at the 6-position, and a methyl group (picoline) at the 2-position. The hydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of 3-Amino-6-methoxy-2-picoline

Property	Value	Source
Molecular Formula	$C_7H_{11}ClN_2O$	N/A
Molecular Weight	174.63 g/mol	N/A
Appearance	Off-white to light brown crystalline powder	N/A

| Solubility | Soluble in water | N/A |

The synthesis of **3-Amino-6-methoxy-2-picoline hydrochloride** is not extensively detailed in the public domain, though general synthetic routes for substituted picolines are well-established in organic chemistry.

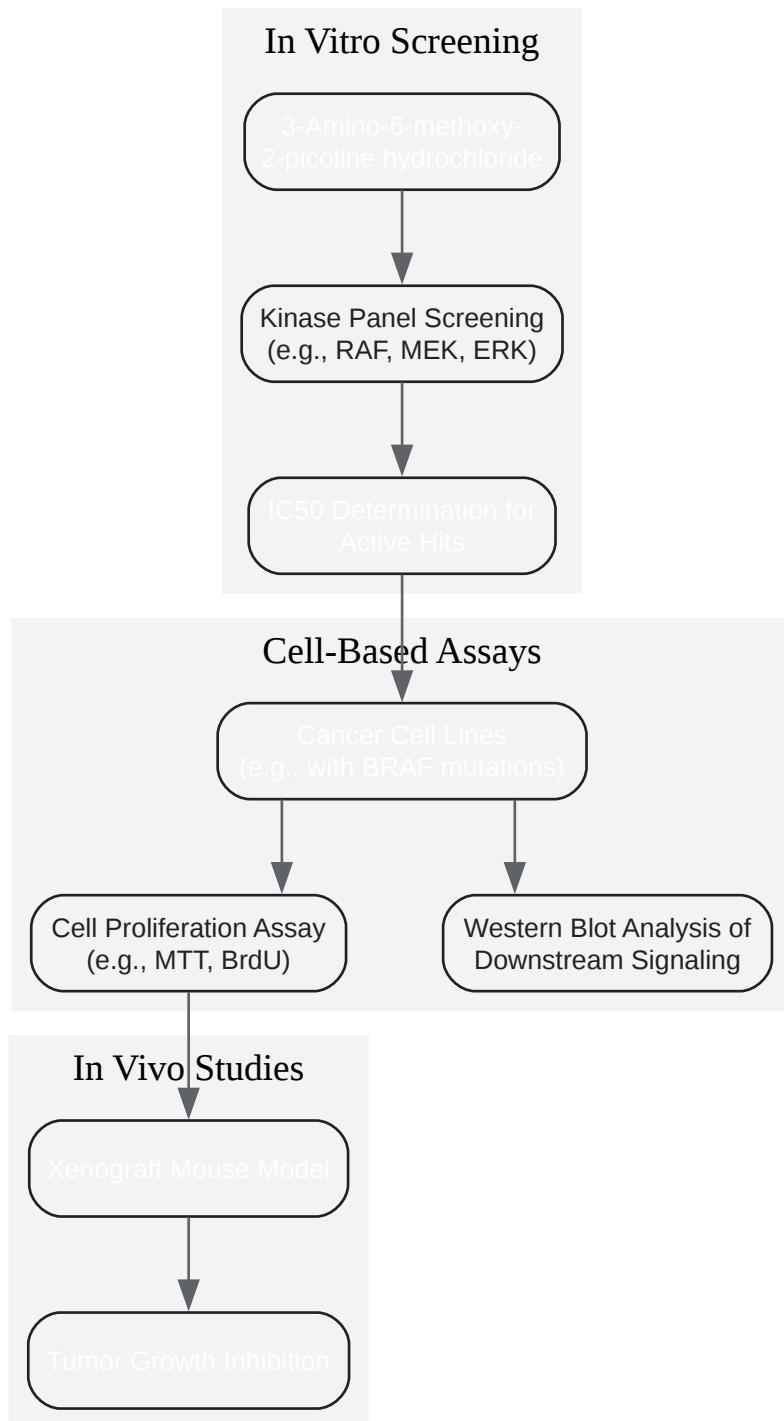
Inferred Potential Biological Activity

While direct evidence is lacking for the subject compound, analysis of structurally similar molecules suggests potential avenues for investigation.

Kinase Inhibition

Derivatives of aminopyridine and related heterocyclic scaffolds have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases such as cancer. For instance, compounds with a 3-methoxy-2-aminopyridine core have been identified as potent inhibitors of the oncogenic kinase BRAF. This suggests that **3-Amino-6-methoxy-2-picoline hydrochloride** could be explored as a scaffold for the development of novel kinase inhibitors.

Hypothetical Kinase Inhibition Workflow:

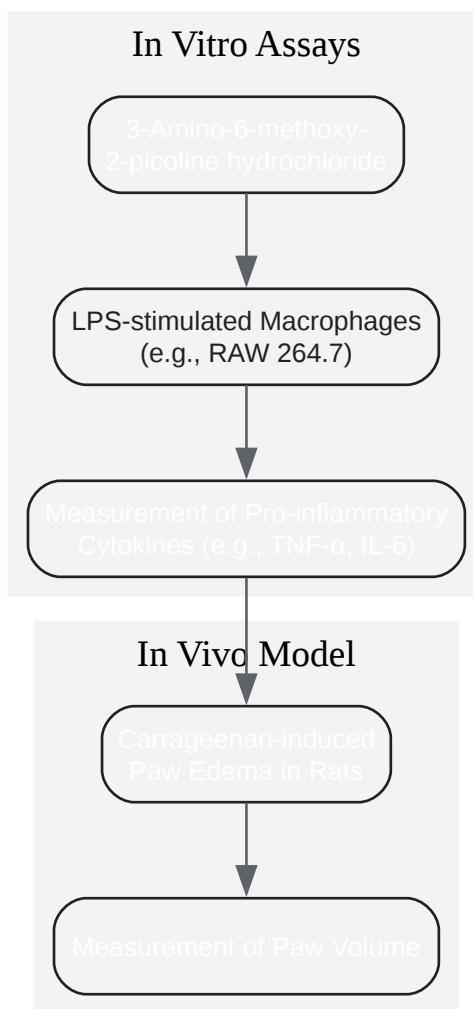
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Caption: A hypothetical workflow for evaluating the kinase inhibitory potential of the compound.

Antimicrobial and Anti-inflammatory Properties

Some commercial suppliers and chemical databases allude to the potential for antimicrobial and anti-inflammatory properties of 3-Amino-6-methoxy-2-picoline and its derivatives. This is a common feature of many nitrogen-containing heterocyclic compounds. However, no specific studies or quantitative data are available to substantiate these claims for this particular molecule.

Hypothetical Anti-inflammatory Screening Workflow:



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Caption: A potential experimental workflow to screen for anti-inflammatory activity.

Experimental Protocols (Hypothetical)

Given the absence of specific studies on **3-Amino-6-methoxy-2-picoline hydrochloride**, the following are generalized, hypothetical protocols for assessing the potential biological activities discussed above.

Kinase Inhibition Assay (Example: BRAF Kinase)

- Objective: To determine the *in vitro* inhibitory activity of the test compound against a specific kinase.
- Materials: Recombinant human BRAF kinase, appropriate substrate (e.g., MEK1), ATP, assay buffer, **3-Amino-6-methoxy-2-picoline hydrochloride**, positive control inhibitor (e.g., Vemurafenib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare serial dilutions of the test compound and the positive control.
 - In a 96-well plate, add the kinase, substrate, and ATP to the assay buffer.
 - Add the test compound or control to the respective wells.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
 - Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

- Objective: To assess the effect of the test compound on the proliferation of cancer cells.
- Materials: Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation), cell culture medium, fetal bovine serum (FBS), **3-Amino-6-methoxy-2-picoline hydrochloride**, MTT reagent, and a solubilizing agent (e.g., DMSO).
- Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
- Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Add the solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The current body of scientific literature does not provide specific data on the biological activity of **3-Amino-6-methoxy-2-picoline hydrochloride**. Its primary role appears to be that of a building block in chemical synthesis. However, the structural motifs present in the molecule suggest that it could serve as a starting point for the development of novel therapeutic agents, particularly in the areas of kinase inhibition, and potentially as an antimicrobial or anti-inflammatory agent.

Future research should focus on:

- Systematic screening: Evaluating the compound against a broad panel of biological targets, such as kinases and microbial strains.
- Structural modification: Synthesizing derivatives to explore structure-activity relationships and optimize for potency and selectivity.
- Mechanism of action studies: Elucidating the molecular mechanisms of any observed biological activity.

This in-depth guide highlights the need for foundational research to characterize the biological profile of **3-Amino-6-methoxy-2-picoline hydrochloride**, thereby unlocking its potential for

future drug discovery and development efforts.

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